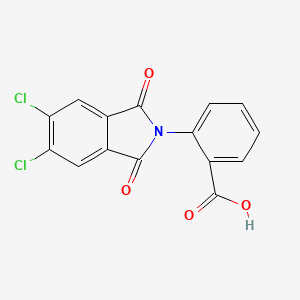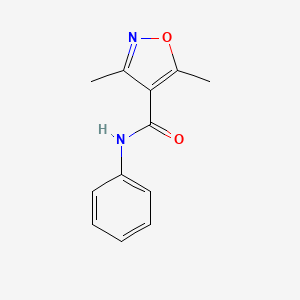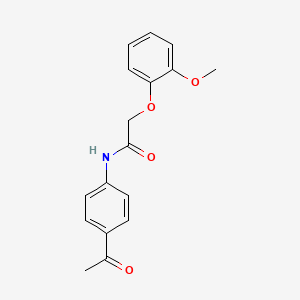
1-phenyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine
Vue d'ensemble
Description
1-Phenyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine is a chemical compound with potential pharmacological applications. It belongs to a class of compounds that typically exhibit binding affinity to certain receptors in the body, influencing biological activities.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical processes. For example, the synthesis of 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine and its derivatives involved single crystal X-ray diffraction studies and density functional theory (DFT) calculations to determine reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves single-crystal X-ray diffraction. This analysis helps in understanding the conformation of the piperazine ring and the nature of intermolecular contacts, as seen in compounds with structural similarities (Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives often exhibit specific binding properties to receptors, influencing pharmacological activities. For example, analogues with the benzotriazole moiety contributed to both 5-HT1A and 5-HT2 receptor affinity (Mokrosz et al., 1994).
Physical Properties Analysis
The physical properties of such compounds, including solubility and crystalline structure, are crucial for their biological activity and stability. These properties are often studied using techniques like X-ray diffraction and DFT calculations (Xiao et al., 2022).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are essential for the potential use of these compounds in pharmacological applications. The chemical behavior in different environments can be studied using various analytical techniques including NMR and mass spectrometry (Kumar et al., 2007).
Applications De Recherche Scientifique
Metabolic Pathways and Enzymatic Interactions One study delves into the oxidative metabolism of a novel antidepressant, closely related to the chemical compound , elucidating the roles of various cytochrome P450 enzymes in its biotransformation. This research is pivotal for understanding the metabolic fate of such compounds in the body, potentially guiding the development of drugs with optimized pharmacokinetic profiles (Hvenegaard et al., 2012).
Chemical Modifications and Binding Affinities Another study investigates analogs of a serotonin antagonist, aiming to enhance selectivity and affinity towards specific receptors by altering chemical structures. This approach underscores the significance of structural modifications in developing more effective and selective therapeutic agents (Raghupathi et al., 1991).
Reactivity Properties and Simulation Studies Research on a triazole derivative, incorporating a piperazine moiety, highlights the investigation of local reactive properties, adsorption behaviors, and stability through DFT and MD simulation studies. Such insights are crucial for the pharmaceutical applications of new compounds, indicating their stability and interaction potential with biological molecules (Al-Ghulikah et al., 2021).
Antipsychotic Evaluation of Aryl Piperazine Congeners A study focuses on the synthesis, characterization, and evaluation of aryl piperazine derivatives for antipsychotic activity. It emphasizes the role of aryl piperazine as a critical building block in drug discovery, particularly for psychiatric conditions (Bari et al., 2019).
Antimalarial Potential The structural analysis of piperazine derivatives with potential anti-malarial activity showcases the exploration of novel therapeutic agents against malaria. The study provides a foundation for further biological studies to assess the efficacy of these compounds in treating malaria (Cunico et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c22-19(18-14-15-6-4-5-9-17(15)23-18)21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-3,7-8,14H,4-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHTUOSQGZOUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328438 | |
| Record name | (4-phenylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Phenylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
CAS RN |
309274-39-3 | |
| Record name | (4-phenylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)

![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)
![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)